molecular formula C26H24N4O2 B2579831 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine CAS No. 670268-22-1

1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine

Cat. No.: B2579831
CAS No.: 670268-22-1
M. Wt: 424.504
InChI Key: AEUUHKONAOINOR-UHFFFAOYSA-N
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Description

1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine is a complex organic compound that features a phthalazine core, a piperazine ring, and a benzodioxole moiety

Scientific Research Applications

1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Target of Action

The primary target of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine is the enzyme Aldehyde Dehydrogenase 3A1 (ALDH3A1) . ALDH3A1 is an oxidoreductase enzyme that plays a crucial role in the oxidation of aldehydes .

Mode of Action

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine acts as a competitive inhibitor against aldehyde binding . It forms direct interactions with the active-site cysteine residues of ALDH3A1 . Specifically, it interacts directly with the catalytic nucleophile, Cys243, in ALDH3A1 .

Biochemical Pathways

The inhibition of ALDH3A1 by 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine affects the aldehyde metabolism pathway . This can lead to the accumulation of aldehydes, which can have various downstream effects, including the potential to cause cellular damage .

Pharmacokinetics

Similar compounds are known to be rapidly absorbed after oral administration, with a tmax of approximately 1 hour . The plasma protein binding rate is relatively low . The compound has two types of metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . Approximately 68% of the absorbed compound is excreted in the form of these metabolites via the kidneys within 24 hours, with about 25% being excreted via the bile .

Result of Action

The inhibition of ALDH3A1 by 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine can lead to the accumulation of aldehydes within cells . This can potentially cause cellular damage and disrupt normal cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Piperazine Ring: The piperazine ring is often prepared by reacting ethylenediamine with dihaloalkanes.

    Coupling Reactions: The benzodioxole moiety is then coupled with the piperazine ring using a suitable linker, such as a halomethyl group.

    Formation of the Phthalazine Core: The phthalazine core is synthesized through the condensation of phthalic anhydride with hydrazine.

    Final Coupling: The final step involves coupling the phthalazine core with the benzodioxole-piperazine intermediate under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine: shares structural similarities with other compounds containing phthalazine, piperazine, and benzodioxole moieties.

    This compound: is unique due to its specific combination of these moieties, which may confer distinct biological activities and chemical properties.

Uniqueness

  • The unique combination of the phthalazine core, piperazine ring, and benzodioxole moiety in this compound may result in unique pharmacological profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c1-2-6-20(7-3-1)25-21-8-4-5-9-22(21)26(28-27-25)30-14-12-29(13-15-30)17-19-10-11-23-24(16-19)32-18-31-23/h1-11,16H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUUHKONAOINOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NN=C(C5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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